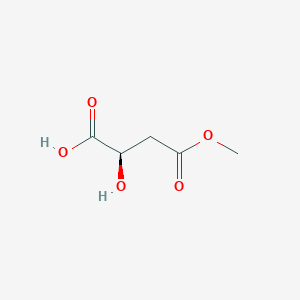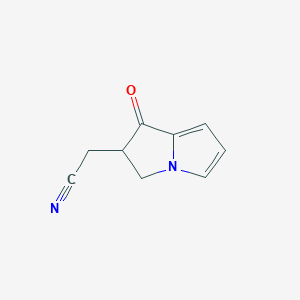
(E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to a phenyl ring, along with a propen-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol typically involves the nitration of 4-methylphenyl derivatives followed by subsequent reactions to introduce the propen-1-ol moiety. One common method involves the nitration of 4-methylacetophenone to yield 4-methyl-2-nitroacetophenone, which is then subjected to aldol condensation with formaldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
(E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro alcohols or carboxylic acids.
Reduction: Formation of amino alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biological molecules.
類似化合物との比較
Similar Compounds
4-Methyl-2-nitroacetophenone: A precursor in the synthesis of (E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol.
4-Methyl-2-nitrophenol: Similar structure but lacks the propen-1-ol moiety.
3-(4-Methylphenyl)-prop-2-en-1-ol: Similar structure but lacks the nitro group.
特性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H11NO3/c1-8-4-5-9(3-2-6-12)10(7-8)11(13)14/h2-5,7,12H,6H2,1H3 |
InChIキー |
DJCDLMHKVMCDTH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C=CCO)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(Hexylamino)phenyl]acetamide](/img/structure/B8664926.png)

![2-{2-[(4-fluorophenyl)amino]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B8664942.png)
![3-({5-Bromo-4-[(4-hydroxybutyl)amino]pyrimidin-2-YL}amino)phenol](/img/structure/B8664947.png)

![Carbamic acid, N-[1-(4-bromo-1-phthalazinyl)-4-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B8664967.png)








